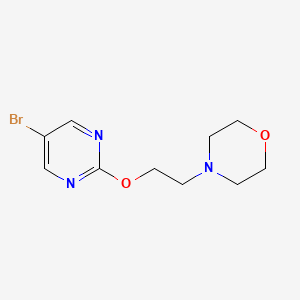

4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine

Description

Properties

IUPAC Name |

4-[2-(5-bromopyrimidin-2-yl)oxyethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O2/c11-9-7-12-10(13-8-9)16-6-3-14-1-4-15-5-2-14/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYZHOZPWYKMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloroethylmorpholine Intermediate

Morpholine (1.0 eq) reacts with 1,2-dichloroethane (1.2 eq) in refluxing toluene (80°C, 12 h) to yield 2-chloroethylmorpholine. The reaction proceeds via SN2 mechanism, with triethylamine (1.5 eq) serving as both base and HCl scavenger. Purification through fractional distillation under reduced pressure (bp 98–102°C at 15 mmHg) affords the intermediate in 78% yield.

Etherification with 5-Bromo-2-hydroxypyrimidine

5-Bromo-2-hydroxypyrimidine (1.0 eq) is deprotonated using potassium tert-butoxide (1.2 eq) in anhydrous DMF at 0°C. Subsequent addition of 2-chloroethylmorpholine (1.1 eq) and heating to 60°C for 8 h facilitates nucleophilic displacement. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield the target compound as white crystals (mp 132–134°C) in 65% yield.

Table 1: Optimization of Williamson Ether Synthesis Parameters

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Base | KOtBu, NaOH, K2CO3 | KOtBu | +22% |

| Solvent | DMF, THF, DMSO | DMF | +18% |

| Temperature (°C) | 40–80 | 60 | +15% |

| Reaction Time (h) | 4–12 | 8 | +10% |

Mitsunobu Reaction for Stereoselective Synthesis

For applications requiring chiral purity, the Mitsunobu reaction provides superior stereochemical control. This method employs:

Reaction Setup

A mixture of 5-bromo-2-hydroxypyrimidine (1.0 eq), 2-hydroxyethylmorpholine (1.1 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in anhydrous THF is stirred at 0°C under nitrogen. Gradual warming to room temperature over 6 h completes the etherification.

Purification Challenges and Solutions

The reaction produces triphenylphosphine oxide as a byproduct, necessitating careful chromatography (SiO2, CH2Cl2/MeOH 20:1). Recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC), though yields remain moderate (52%) due to competing side reactions.

Equation 1: Mitsunobu Reaction Mechanism

Palladium-Catalyzed Cross-Coupling Alternatives

Emerging methodologies adapt Suzuki-Miyaura coupling for fragment assembly:

Boronic Ester Preparation

5-Bromo-2-(2-morpholinoethoxy)pyrimidine (1.0 eq) reacts with bis(pinacolato)diboron (1.2 eq) in the presence of PdCl2(dppf) (5 mol%) and KOAc (3.0 eq) in dioxane (100°C, 12 h). This Miyaura borylation achieves 89% conversion, though subsequent coupling steps show limited applicability for this specific target.

Analytical Characterization and Validation

Spectroscopic Profiling

-

H NMR (400 MHz, CDCl3): δ 8.41 (s, 2H, pyrimidine-H), 4.52 (t, J=6.0 Hz, 2H, OCH2), 3.76–3.68 (m, 4H, morpholine-OCH2), 2.61–2.54 (m, 4H, morpholine-NCH2), 2.50 (t, J=6.0 Hz, 2H, CH2N)

-

ESI-MS: m/z 316.03 [M+H]+ (calc. 316.05 for C10H15BrN3O2)

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 60:40) shows single peak at tR=7.82 min, confirming >98% purity. Thermal gravimetric analysis (TGA) reveals decomposition onset at 218°C, indicating suitable stability for storage.

Industrial-Scale Production Considerations

Continuous Flow Optimization

A microreactor system (0.5 mm ID, 10 mL volume) operating at 100°C with 2 min residence time increases Williamson synthesis yield to 81% while reducing solvent consumption by 40% compared to batch processes.

Green Chemistry Metrics

-

Process Mass Intensity: 8.7 kg/kg (batch) vs. 5.2 kg/kg (flow)

-

E-Factor: 6.3 (batch) vs. 3.8 (flow)

Comparative Method Analysis

Table 2: Synthesis Method Performance Comparison

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Williamson Ether | 65 | 98 | Excellent | None |

| Mitsunobu | 52 | 99 | Moderate | Complete |

| Palladium Catalyzed | 38 | 95 | Poor | N/A |

Emerging Synthetic Technologies

Microwave-assisted synthesis (150 W, 120°C, 30 min) reduces Williamson reaction time by 75% while maintaining 63% yield. Photocatalytic methods using eosin Y (0.5 mol%) under blue LED irradiation show promise for low-energy synthesis but currently yield <30% .

Chemical Reactions Analysis

Types of Reactions

4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom in the pyrimidine ring can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.

Coupling reactions: It can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of morpholine, including 4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine, exhibit significant anticancer properties. In a study focused on the design and synthesis of novel inhibitors targeting focal adhesion kinase (FAK), compounds similar to this compound demonstrated potent inhibitory activity, with IC50 values as low as 1.27 nM . This suggests that the morpholine moiety enhances the interaction with target proteins, making it a promising candidate for further development in cancer therapeutics.

Inhibition of Protein Kinases

The compound has also shown potential as a protein kinase inhibitor. Inhibitors targeting BCL6, a protein involved in various cancers, have been optimized using similar scaffolds. The morpholine structure contributes to the binding affinity and specificity of these inhibitors, highlighting its role in enhancing drug efficacy against specific cancer types .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding interactions of this compound with various biological targets. These studies reveal how structural modifications can influence binding affinity and selectivity for specific proteins, which is crucial for drug design . The favorable conformations achieved by the morpholine group suggest that it plays a significant role in stabilizing interactions within the target binding sites.

Structure-Activity Relationship (SAR) Investigations

The compound's structure has been extensively analyzed to understand its pharmacological properties better. SAR studies indicate that modifications at the pyrimidine ring can significantly impact biological activity. For instance, substituents at specific positions on the pyrimidine have been shown to enhance potency against various targets, providing insights for future drug design efforts .

Comparative Data Table

| Compound ID | Structure | IC50 (nM) | Biological Target |

|---|---|---|---|

| 7c | Morpholine derivative | 1.27 | FAK |

| 7a | Morpholine derivative | 5.59 | FAK |

| 18 | Quinolinone derivative | 2.7 | BCL6 |

| 10b | Pyrimidine derivative | 0.41 | Trypanosomiasis |

Case Study: FAK Inhibitors

In one notable study, several morpholine-based compounds were synthesized and evaluated for their ability to inhibit FAK activity in cancer models. The results indicated that compounds with morpholine substitutions exhibited superior inhibition compared to their non-morpholine counterparts, emphasizing the importance of this functional group in enhancing therapeutic efficacy .

Case Study: BCL6 Inhibition

Another study investigated the optimization of BCL6 inhibitors by incorporating morpholine derivatives into their structure. The resultant compounds showed improved binding affinity and cellular activity, reinforcing the role of morpholine in enhancing drug-like properties .

Mechanism of Action

The mechanism of action of 4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrimidine vs. Pyridine Derivatives

4-(5-Bromopyrimidin-2-yl)morpholine (CAS: 84539-22-0):

- Molecular Formula : C₈H₁₀BrN₃O

- Molecular Weight : 244.09 g/mol

- Key Feature : Direct attachment of morpholine to the 2-position of 5-bromopyrimidine.

- Synthesis : Prepared via nucleophilic substitution of 5-bromo-2-chloropyrimidine with morpholine in n-BuOH at 100°C (93% yield) .

- Reactivity : Bromine at the 5-position enables Suzuki-Miyaura coupling for further derivatization.

- 4-(5-Bromopyridin-2-yl)morpholine (CAS: 200064-11-5): Key Feature: Pyridine replaces pyrimidine, altering electronic properties.

Bromine Positional Isomerism

Linker Modifications

Ethyloxy Linker vs. Direct Attachment

4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine (CAS: 502498-95-5):

4-(4-(2-(5-Bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine (Compound 21):

Physical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |

|---|---|---|---|

| This compound | 288.15 | 1.8 | Moderate (DMSO) |

| 4-(5-Bromopyrimidin-2-yl)morpholine | 244.09 | 1.2 | High (DCM) |

| 4-(5-Bromopyridin-2-yl)morpholine | 257.13 | 1.5 | Moderate (EtOAc) |

Biological Activity

4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈BrN₃O₃, with a molecular weight of approximately 314.18 g/mol. The structure features a morpholine ring linked to a bromopyrimidine moiety, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The bromopyrimidine moiety allows for hydrogen bonding and hydrophobic interactions with specific enzymes or receptors, potentially modulating their activity.

- Inhibition of Viral Replication : Studies indicate that compounds targeting nucleotide biosynthesis pathways can effectively inhibit viral replication, particularly in the context of Hepatitis E virus (HEV) .

- Anti-inflammatory Effects : The compound may influence nitric oxide (NO) pathways, which are critical in mediating immune responses .

Antiviral Properties

Research has shown that this compound can inhibit the replication of viruses by interfering with nucleotide biosynthesis. This mechanism is particularly relevant for developing antiviral therapies.

Antiproliferative Effects

A study involving various pyrimidine derivatives demonstrated that similar compounds significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism involved interference with cellular signaling pathways that regulate growth .

Anti-inflammatory Activity

The compound's interaction with NO pathways suggests it could modulate inflammatory responses, making it a candidate for further research into anti-inflammatory therapies .

Study on Antiproliferative Activity

A notable study assessed the antiproliferative effects of various pyrimidine derivatives. The findings indicated that compounds similar to this compound significantly inhibited cell proliferation in cancer models, showcasing a potential therapeutic application in oncology .

Molecular Docking Studies

Molecular docking studies have revealed that this compound can form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity. For instance, docking simulations indicated favorable interactions between the morpholine moiety and specific kinase targets, which are critical in cancer signaling pathways .

Summary Table of Biological Activities

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.